molecular formula C30H32N2O8 B1140082 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine CAS No. 68935-27-3

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B1140082
CAS No.: 68935-27-3
M. Wt: 548.6 g/mol
InChI Key: GEGPCGHEPLKDLY-CERGLLGESA-N
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Description

R-(+)-Nicotine Di-p-toluoyl-D-tartrate Salt, also known as (+)-Nicotine Di-p-toluoyl-D-tartrate, is a precursor of the less active enantiomer of naturally occurring (-)-nicotine . It is a potent neurotoxin . The molecular formula is C30H32N2O8 and the molecular weight is 548.6 .


Synthesis Analysis

While specific synthesis methods for R-(+)-Nicotine Di-p-toluoyl-D-tartrate Salt were not found in the search results, a similar compound, Albuterol, was resolved by selective crystallization of its di-p-toluoyl-D-tartrate salt . This might suggest a potential synthesis pathway for R-(+)-Nicotine Di-p-toluoyl-D-tartrate Salt.


Molecular Structure Analysis

The molecular structure of R-(+)-Nicotine Di-p-toluoyl-D-tartrate Salt is complex, with a molecular formula of C30H32N2O8 . Unfortunately, specific details about the molecular structure were not found in the search results.


Physical and Chemical Properties Analysis

R-(+)-Nicotine Di-p-toluoyl-D-tartrate Salt is a white powder . It is soluble in ethanol and water . It has a melting point of 148-149°C (decomposition) .

Safety and Hazards

R-(+)-Nicotine Di-p-toluoyl-D-tartrate Salt is classified as a dangerous good for transport and may be subject to additional shipping charges . It is a potent neurotoxin .

Properties

CAS No.

68935-27-3

Molecular Formula

C30H32N2O8

Molecular Weight

548.6 g/mol

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-[(2R)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C20H18O8.C10H14N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2,4,6,8,10H,3,5,7H2,1H3/t15-,16-;10-/m01/s1

InChI Key

GEGPCGHEPLKDLY-CERGLLGESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC[C@@H]1C2=CN=CC=C2

SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCCC1C2=CN=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCCC1C2=CN=CC=C2

Synonyms

3-[(2R)-1-Methyl-2-pyrrolidinyl]pyridine (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]_x000B_butanedioic Acid;  _x000B_R-(+)-3-(1-Methyl-2-pyrrolidinyl)pyridinium (+)-Di-p-toluoyl-D-tartrate; 

Origin of Product

United States

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